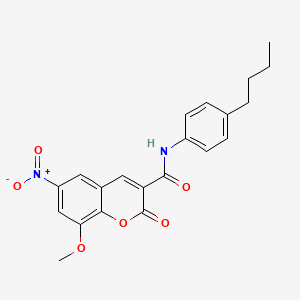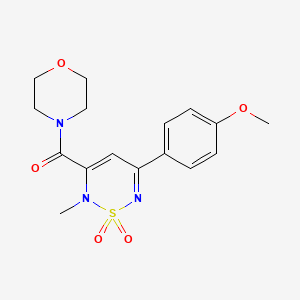
3-(2-iodophenyl)-2-(4-nitrophenyl)acrylonitrile
描述
3-(2-iodophenyl)-2-(4-nitrophenyl)acrylonitrile, also known as INAP, is a chemical compound that has been extensively used in scientific research. INAP is a derivative of acrylonitrile and has been shown to possess unique properties that make it a valuable tool for studying various biological processes.
作用机制
3-(2-iodophenyl)-2-(4-nitrophenyl)acrylonitrile works by forming covalent bonds with thiols and amines in biomolecules. This results in a change in the fluorescence properties of 3-(2-iodophenyl)-2-(4-nitrophenyl)acrylonitrile, which can be detected and quantified. The mechanism of action of 3-(2-iodophenyl)-2-(4-nitrophenyl)acrylonitrile has been extensively studied, and it has been shown to be highly selective and sensitive towards thiols and amines.
Biochemical and Physiological Effects:
3-(2-iodophenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to possess minimal toxicity towards cells and tissues. It has also been shown to possess excellent cell permeability, making it a valuable tool for studying biological processes in living cells. 3-(2-iodophenyl)-2-(4-nitrophenyl)acrylonitrile has been used to study the redox state of cells and tissues, as well as the role of thiols and amines in various biological processes.
实验室实验的优点和局限性
One of the main advantages of 3-(2-iodophenyl)-2-(4-nitrophenyl)acrylonitrile is its excellent photophysical properties, which make it a valuable tool for studying biological processes at the molecular level. 3-(2-iodophenyl)-2-(4-nitrophenyl)acrylonitrile also possesses excellent cell permeability, making it a valuable tool for studying biological processes in living cells. However, one of the main limitations of 3-(2-iodophenyl)-2-(4-nitrophenyl)acrylonitrile is its selectivity towards thiols and amines, which limits its use in certain biological processes.
未来方向
There are numerous future directions for the use of 3-(2-iodophenyl)-2-(4-nitrophenyl)acrylonitrile in scientific research. One potential application is the development of new fluorescent probes for detecting and quantifying other biomolecules, such as lipids and carbohydrates. 3-(2-iodophenyl)-2-(4-nitrophenyl)acrylonitrile could also be used to study the role of thiols and amines in various diseases, such as cancer and Alzheimer's disease. Additionally, 3-(2-iodophenyl)-2-(4-nitrophenyl)acrylonitrile could be used to develop new drugs that target specific biomolecules in cells and tissues.
Conclusion:
In conclusion, 3-(2-iodophenyl)-2-(4-nitrophenyl)acrylonitrile is a valuable tool for studying various biological processes. Its excellent photophysical properties, cell permeability, and selectivity towards thiols and amines make it a valuable tool for scientific research. 3-(2-iodophenyl)-2-(4-nitrophenyl)acrylonitrile has numerous future directions for use in scientific research, including the development of new fluorescent probes and the study of various diseases.
科学研究应用
3-(2-iodophenyl)-2-(4-nitrophenyl)acrylonitrile has been extensively used in scientific research as a fluorescent probe for detecting and quantifying thiols, amines, and other biomolecules. It has also been used to study the binding interactions of proteins and DNA. 3-(2-iodophenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to possess excellent photophysical properties, making it a valuable tool for studying biological processes at the molecular level.
属性
IUPAC Name |
(E)-3-(2-iodophenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9IN2O2/c16-15-4-2-1-3-12(15)9-13(10-17)11-5-7-14(8-6-11)18(19)20/h1-9H/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAQBWWHIHTWOL-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(3-chlorobenzyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4758788.png)

![N-(3,4-dimethoxyphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4758799.png)
![4-(benzyloxy)-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide](/img/structure/B4758810.png)
![3-[(ethylamino)sulfonyl]-N-isobutyl-4-methoxybenzamide](/img/structure/B4758812.png)
![4-[3-(2,4-dichlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4758814.png)
![N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4758823.png)

![2-({[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4758856.png)


![diethyl {5-[(4-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}malonate](/img/structure/B4758871.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(3-methylbenzyl)-1,3-propanediamine](/img/structure/B4758876.png)
![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B4758884.png)